molecular formula C11H15BFNO4S B1408103 (2-Fluoro-4-methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid CAS No. 1704121-29-8

(2-Fluoro-4-methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid

Cat. No.: B1408103
CAS No.: 1704121-29-8
M. Wt: 287.12 g/mol
InChI Key: IQJJLWKLWZRTDF-UHFFFAOYSA-N
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Description

(2-Fluoro-4-methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid is a sophisticated boronic acid derivative designed for use in Suzuki-Miyaura cross-coupling reactions, a palladium-catalyzed process widely used in medicinal chemistry for the efficient construction of biaryl and heterobiaryl scaffolds [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3459577/]. The core structure of this reagent incorporates two critical functional groups: the boronic acid, which enables the cross-coupling, and a pyrrolidin-1-ylsulfonyl group, which can act as a versatile synthetic handle or contribute to the molecular properties of the final target compound. The presence of the sulfonamide group is particularly significant, as this motif is a common pharmacophore found in a wide range of therapeutic agents, including kinase inhibitors, receptor antagonists, and enzyme inhibitors [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11341724/]. The fluorine and methyl substituents on the aromatic ring allow for fine-tuning of the compound's electronic characteristics and steric profile, which can be critical for optimizing the binding affinity and metabolic stability of drug candidates. As a high-quality building block, this boronic acid is essential for researchers synthesizing complex molecules for biological screening, chemical probe development, and structure-activity relationship (SAR) studies, particularly in pharmaceutical and agrochemical research. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2-fluoro-4-methyl-5-pyrrolidin-1-ylsulfonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BFNO4S/c1-8-6-10(13)9(12(15)16)7-11(8)19(17,18)14-4-2-3-5-14/h6-7,15-16H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQJJLWKLWZRTDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)C)S(=O)(=O)N2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Preparation of the Aryl Halide Precursor

  • Starting Materials : 2-Fluoro-4-methylbenzene or a similar precursor.
  • Reaction Conditions : Bromination or iodination reactions are typically performed under acidic conditions with a halogenating agent like N-bromosuccinimide (NBS) or iodine monochloride (ICl).

Step 2: Introduction of the Pyrrolidin-1-ylsulfonyl Group

  • Reagents : Pyrrolidin-1-ylsulfonyl chloride, a base such as triethylamine (Et3N), and a solvent like dichloromethane (DCM).
  • Reaction Conditions : The reaction is usually carried out at room temperature with stirring for several hours.

Step 3: Conversion to Boronic Acid

  • Reagents : The aryl halide from Step 2, a boronic acid or boronate ester, a palladium catalyst (e.g., Pd(PPh3)4), and a base like potassium carbonate (K2CO3).
  • Reaction Conditions : The reaction is typically performed in a solvent like toluene or tetrahydrofuran (THF) under reflux conditions.

Analysis and Purification

After synthesis, the compound is analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its structure and purity. Purification can be achieved through recrystallization or column chromatography.

Data and Research Findings

Compound Molecular Formula Molecular Weight (g/mol) Synthetic Route
This compound C11H16BFNO4S 283.1 Palladium-catalyzed cross-coupling
(2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid C10H14BNO4S 255.1 Suzuki-Miyaura coupling

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-4-methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while substitution reactions can introduce new functional groups onto the phenyl ring .

Scientific Research Applications

(2-Fluoro-4-methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Fluoro-4-methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications. The fluorine and pyrrolidin-1-ylsulfonyl groups contribute to the compound’s specificity and binding affinity .

Comparison with Similar Compounds

Structural Analogues with Sulfonamide Substitutions

The table below compares the target compound with structurally related sulfonamide-functionalized aryl boronic acids:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference
(2-Fluoro-4-methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid 2-F, 4-Me, 5-pyrrolidinylsulfonyl C₁₁H₁₄BFNO₄S High steric hindrance; potential kinase inhibitor
(2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid 2-Me, 5-pyrrolidinylsulfonyl C₁₁H₁₅BNO₄S Lower steric bulk; used in polymer functionalization
(2-Fluoro-4-methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid 2-F, 4-Me, 5-(4-methylpiperazinylsulfonyl) C₁₂H₁₈BFN₂O₄S Enhanced solubility; tested in cancer research
(2-Fluoro-5-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid 2-F, 5-(4-hydroxypiperidinylsulfonyl) C₁₁H₁₅BFNO₅S Hydrogen-bonding capability; antimicrobial studies

Key Observations :

  • Fluorine substitution at the 2-position increases electrophilicity of the boronic acid group, enhancing reactivity in cross-coupling reactions compared to non-fluorinated analogues .
  • Methyl groups at the 4-position improve lipophilicity , which may influence membrane permeability in biological applications .
  • Pyrrolidine vs.
Electronic and Steric Effects
  • Electron-Withdrawing Groups: The fluoro and sulfonyl groups reduce electron density at the boronic acid site, accelerating oxidative hydroxylation reactions (e.g., phenol formation under Co-porphyrin catalysis) .
  • Steric Hindrance : The pyrrolidinylsulfonyl group at the 5-position creates significant steric bulk, reducing undesired side reactions in multi-component systems compared to smaller substituents (e.g., methoxy) .
Reactivity in Cross-Coupling Reactions

Compared to simpler aryl boronic acids (e.g., phenylboronic acid), the target compound exhibits:

  • Slower reaction kinetics due to steric hindrance from the sulfonamide group, as observed in analogous systems .
  • Higher regioselectivity in coupling with electron-deficient aryl halides, attributed to electronic modulation by the fluoro group .

Biological Activity

(2-Fluoro-4-methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Boronic acids have garnered attention for their diverse applications, including antimicrobial, anticancer, and antiviral properties. This article aims to explore the biological activity of this specific boronic acid derivative, synthesizing findings from various studies and providing a comprehensive overview.

The compound's structure includes a fluorine atom and a pyrrolidine moiety, which are known to influence its biological activity. The presence of the boronic acid functional group is critical for its interaction with biological targets.

Property Value
Molecular FormulaC12H16B F N O2 S
Molecular Weight273.24 g/mol
CAS NumberNot Available
SolubilitySoluble in DMSO and methanol

Boronic acids are known to interact with diols and amino acids, which can lead to inhibition of certain enzymes. Specifically, the mechanism of action for this compound may involve:

  • Enzyme Inhibition : Interaction with proteases or other enzymes critical in cellular pathways.
  • Antimicrobial Activity : Potential binding to bacterial tRNA synthetases, similar to other boronic acid derivatives that inhibit microbial growth.

Antimicrobial Activity

Research indicates that boronic acids exhibit significant antimicrobial properties. The specific compound has shown:

  • Inhibition against Bacteria : Studies have demonstrated moderate activity against Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values suggesting effectiveness comparable to established antimicrobial agents like Tavaborole (AN2690) .
  • Fungal Activity : The compound has also been tested against fungi such as Candida albicans, showing promising results in inhibiting fungal growth .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A comparative study was conducted on various boronic acids, including derivatives similar to this compound. Results indicated that compounds with fluorine substitutions exhibited enhanced antimicrobial activity due to increased lipophilicity and binding affinity .
  • In Vitro Testing Against Cancer Cells :
    • Preliminary tests on related boronic compounds revealed significant cytotoxic effects on various cancer cell lines, leading to further investigations into their mechanisms of action as potential anticancer agents .

Q & A

Basic: What synthetic strategies are effective for preparing (2-Fluoro-4-methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid?

Answer:
The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, aromatic boronic acids are critical in Suzuki-Miyaura couplings, where oxidative addition with nitriles or aryl halides is key . The pyrrolidin-1-ylsulfonyl group may influence regioselectivity due to steric and electronic effects. Aromatic boronic acids are preferred over vinylic analogs for higher reactivity in such reactions . Transesterification methods using solid-phase or monophasic conditions (e.g., methyl boronic acid) can also isolate boronic esters, which are later hydrolyzed to the free acid .

Basic: How can researchers characterize the purity and stability of this compound?

Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is highly sensitive for detecting boronic acid impurities at ppm levels, validated under ICH guidelines . Proton NMR can monitor oxidative stability, particularly in aqueous solutions where boronic esters equilibrate with free acids . For stability, affinity assays (e.g., alizarin red S) rank diol-boronic acid interactions, revealing hydrolysis rates . Storage at 0–6°C in anhydrous conditions is recommended to prevent ester hydrolysis .

Advanced: How does the pyrrolidin-1-ylsulfonyl substituent affect reactivity in cross-coupling reactions?

Answer:
The sulfonyl group acts as a strong electron-withdrawing moiety, enhancing oxidative addition rates with palladium catalysts. However, steric hindrance from the pyrrolidine ring may reduce accessibility to the boronic acid’s active site. Comparative studies with meta- or para-substituted analogs show that ortho-substituents (e.g., fluoro and methyl groups) improve regioselectivity in decarbonylation reactions, yielding ketones in 64–84% efficiency . Kinetic studies using substrates with varying diol affinities (e.g., pinacol vs. neopentyl glycol) further clarify steric impacts .

Advanced: What methodological challenges arise in analyzing boronic acid derivatives in biological systems?

Answer:
In aqueous environments, boronic acids form reversible esters with diols (e.g., glucose), complicating quantification. Competitive binding assays (e.g., with polyols) are used to dissociate these complexes . For in vitro studies, oxidative stability is critical; hydrogen peroxide exposure reveals that boronic esters with R,R-2,3-butanediol oxidize faster (50% conversion in 5 minutes) than free acids (22 minutes) . LC-MS/MS methods must account for matrix effects, validated using spike-recovery experiments in biological fluids .

Advanced: How can researchers mitigate contradictions in data on boronic acid reactivity?

Answer:
Contradictions often stem from varying reaction conditions (e.g., solvent polarity, temperature) or diol-boronic acid equilibria. For example:

  • Oxidative Stability: Pinacol boronic esters oxidize faster than neopentyl glycol analogs despite lower diol affinity, indicating oxidation pathways independent of hydrolysis .
  • Cross-Coupling Efficiency: Electron-withdrawing groups (e.g., sulfonyl) improve palladium catalyst turnover but may reduce substrate solubility. Biphasic systems (water/toluene) or micellar catalysis can resolve this .

Basic: What are the applications of this compound in materials science?

Answer:
Boronic acids are used in stimuli-responsive hydrogels, where the sulfonylpyrrolidine group enhances glucose-binding affinity via reversible diol interactions. These hydrogels are pH-sensitive due to the sulfonyl group’s acidity, enabling controlled drug release . The fluoro substituent further modulates hydrophobicity, critical for tuning hydrogel swelling ratios .

Advanced: How does the fluoromethyl group influence spectroscopic properties?

Answer:
The fluorine atom induces deshielding in 19F^{19}\text{F} NMR, with chemical shifts sensitive to electronic environments (e.g., ~-120 ppm for aryl fluorides). In IR, the B-O stretching (1340–1310 cm1^{-1}) and S=O vibrations (1170 cm1^{-1}) confirm boronic acid and sulfonyl group integrity . X-ray crystallography of analogous compounds (e.g., 2-formyl-4-methoxyphenylboronic acid) reveals planar geometry at boron, critical for Suzuki coupling .

Advanced: What computational methods predict mutagenicity or toxicity of boronic acid impurities?

Answer:
Density functional theory (DFT) calculates electrophilic parameters (e.g., electrophilicity index) to predict genotoxicity. Structural alerts (e.g., α,β-unsaturated carbonyls) are screened using software like Derek Nexus. For example, carboxy phenyl boronic acid is flagged for potential DNA adduct formation, necessitating LC-MS/MS monitoring below 1 ppm in pharmaceuticals .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Fluoro-4-methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
Reactant of Route 2
(2-Fluoro-4-methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid

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